molecular formula C10H17N3O B1470422 2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1780074-98-7

2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1470422
CAS RN: 1780074-98-7
M. Wt: 195.26 g/mol
InChI Key: WVAOEIPFYZNRSS-UHFFFAOYSA-N
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Description

The compound “2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine” appears to contain a tetrahydropyran ring and a pyrazole ring attached to an ethan-1-amine . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the tetrahydropyran and pyrazole rings, along with the ethan-1-amine group . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of compounds containing tetrahydropyran and pyrazole rings. For instance, tetrahydropyranyl ethers can be deprotected via acid-catalyzed hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, (S)-1-(Tetrahydro-2H-pyran-4-yl)ethan-1-amine HCL, a related compound, is a solid at room temperature with a molecular weight of 165.66 .

Scientific Research Applications

Novel Synthesis Approaches

Research has developed methods for synthesizing a range of heterocyclic compounds through multi-step reactions involving cyclisation and catalytic hydrogenation. For instance, the synthesis of (S)-1-(heteroaryl)ethan-1-amines, including compounds with a pyrazole ring similar to the query compound, showcases innovative approaches to generating novel structures (Svete et al., 2015). These methodologies enable the preparation of compounds with potential applications in medicinal chemistry and material science.

Structural Characterization and Analysis

Studies also focus on the structural characterization of synthesized compounds, highlighting the importance of understanding the molecular architecture for potential applications. For example, research on tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives and hexahydro-4H-furo[3′,2′:2,3]indeno[1,2-b]pyran derivatives, which share structural features with the query compound, emphasizes the role of structural analysis in the synthesis of complex organic molecules (Someswarao et al., 2018).

Potential Applications and Functionalization

The functionalization and modification of molecules related to the query compound reveal potential applications in creating novel materials and bioactive molecules. For example, the synthesis of poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds demonstrates the application of such molecules in developing materials with enhanced properties for medical applications (Aly & El-Mohdy, 2015).

Catalytic Applications

Research into the catalytic applications of compounds with pyrazolylamine ligands, similar in structure to the query compound, illustrates the potential use of these molecules in catalyzing chemical reactions. Studies on nickel(II) catalyzed oligomerization and polymerization of ethylene highlight the relevance of these compounds in industrial processes (Obuah et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As an example, (S)-1-(Tetrahydro-2H-pyran-4-yl)ethan-1-amine HCL has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[5-(oxan-4-yl)-1H-pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c11-4-1-9-7-12-13-10(9)8-2-5-14-6-3-8/h7-8H,1-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAOEIPFYZNRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(C=NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
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2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine

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